molecular formula C10H9BrN2O2 B8816926 8-Bromo-2,7-dimethoxy-1,5-naphthyridine CAS No. 1003944-35-1

8-Bromo-2,7-dimethoxy-1,5-naphthyridine

Cat. No. B8816926
M. Wt: 269.09 g/mol
InChI Key: FMZXMUGUZQYWDY-UHFFFAOYSA-N
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Patent
US08071592B2

Procedure details

8-Bromo-2,7-bis(methoxy)-1,5-naphthyridine (11.21 g, 41.673 mmol) was stirred in MeOH (400 mL) with sodium hydrogen carbonate (7.00 g, 83.35 mmol) and 10% palladium on carbon (2.8 g), and the resulting suspension was hydrogenated at 1 atmosphere of hydrogen pressure for 18 h. The mixture was filtered with suction through celite and the solids were washed with ethanol (300 ml). The filtrate was concentrated under reduced pressure and the residue treated with DCM (300 ml) and water (300 ml). The aqueous phase was extracted with DCM (2×300 ml). The combined organic phases were separated, dried over anhydrous magnesium sulphate, filtered and evaporated under reduced pressure to give 2,7-bis(methoxy)-1,5-naphthyridine as a cream solid (7.45 g, 94%).
Quantity
11.21 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([O:14][CH3:15])=[CH:4][N:5]=[C:6]2[C:11]=1[N:10]=[C:9]([O:12][CH3:13])[CH:8]=[CH:7]2.C(=O)([O-])O.[Na+].[H][H]>CO.[Pd]>[CH3:13][O:12][C:9]1[CH:8]=[CH:7][C:6]2[C:11](=[CH:2][C:3]([O:14][CH3:15])=[CH:4][N:5]=2)[N:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
11.21 g
Type
reactant
Smiles
BrC=1C(=CN=C2C=CC(=NC12)OC)OC
Name
Quantity
7 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Name
Quantity
2.8 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered with suction through celite
WASH
Type
WASH
Details
the solids were washed with ethanol (300 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue treated with DCM (300 ml) and water (300 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with DCM (2×300 ml)
CUSTOM
Type
CUSTOM
Details
The combined organic phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=NC2=CC(=CN=C2C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.45 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.